molecular formula C25H19N5 B3909130 6-quinolinecarbaldehyde (6-methyl-4-phenyl-2-quinazolinyl)hydrazone CAS No. 6048-71-1

6-quinolinecarbaldehyde (6-methyl-4-phenyl-2-quinazolinyl)hydrazone

Cat. No. B3909130
CAS RN: 6048-71-1
M. Wt: 389.5 g/mol
InChI Key: OLHRMYQHRHAAHK-JVWAILMASA-N
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Description

Quinazolines are a class of organic compounds with a double-ring heterocyclic system containing two nitrogen heteroatoms in the six-membered aromatic ring . They are known to be linked with various biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Chemical Reactions Analysis

The most common pathway for the preparation of hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

6-Quinolinecarbaldehyde serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as quinoline derivatives, which exhibit diverse biological activities. Medicinal chemists explore these derivatives for potential drug candidates. The aldehyde group in 6-quinolinecarbaldehyde allows for functionalization, enabling the design of novel compounds with specific pharmacological properties .

Fluorescent Probes and Sensors

The quinoline ring system possesses inherent fluorescence properties. Scientists exploit this feature by modifying 6-quinolinecarbaldehyde to develop fluorescent probes and sensors. These molecules can selectively bind to specific targets (e.g., proteins, nucleic acids, or metal ions) and emit detectable signals. Applications include cellular imaging, monitoring enzymatic activity, and studying intracellular processes .

Metal Coordination Complexes

6-Quinolinecarbaldehyde acts as a ligand in coordination chemistry. It readily forms complexes with transition metal ions (e.g., copper, nickel, or palladium). These complexes exhibit unique reactivity and catalytic behavior. Researchers investigate their applications in organic transformations, such as C–C bond formation, oxidation reactions, and cross-coupling reactions .

Antimicrobial Agents

Quinoline derivatives, including those derived from 6-quinolinecarbaldehyde, show promising antimicrobial activity. Researchers explore their potential as antibacterial, antifungal, and antiviral agents. By modifying the quinoline scaffold, they aim to enhance efficacy and reduce toxicity. These compounds could contribute to combating drug-resistant pathogens .

Photophysical Studies and Luminescent Materials

Scientists study the photophysical properties of 6-quinolinecarbaldehyde and related derivatives. These investigations include fluorescence quantum yields, excited-state lifetimes, and solvent effects. Additionally, quinoline-based materials find applications in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices .

Analytical Chemistry

Researchers employ 6-quinolinecarbaldehyde as a derivatizing agent in analytical methods. For example:

Safety and Hazards

As per the safety data sheet for 6-Quinolinecarbaldehyde, it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

6-methyl-4-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5/c1-17-9-11-23-21(14-17)24(19-6-3-2-4-7-19)29-25(28-23)30-27-16-18-10-12-22-20(15-18)8-5-13-26-22/h2-16H,1H3,(H,28,29,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHRMYQHRHAAHK-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417394
Record name STK559344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6048-71-1
Record name STK559344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-quinolinecarbaldehyde (6-methyl-4-phenyl-2-quinazolinyl)hydrazone
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6-quinolinecarbaldehyde (6-methyl-4-phenyl-2-quinazolinyl)hydrazone
Reactant of Route 3
6-quinolinecarbaldehyde (6-methyl-4-phenyl-2-quinazolinyl)hydrazone

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